Product packaging for Methyl 3-amino-2-methylbenzoate(Cat. No.:CAS No. 18583-89-6)

Methyl 3-amino-2-methylbenzoate

Cat. No.: B101988
CAS No.: 18583-89-6
M. Wt: 165.19 g/mol
InChI Key: ZOOQFAUFPWXUMI-UHFFFAOYSA-N
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Description

Significance and Context of Methyl 3-amino-2-methylbenzoate in Contemporary Organic Synthesis

This compound serves as a valuable intermediate in the synthesis of more complex molecules. Its bifunctional nature, possessing both an amino and an ester group, allows for a variety of chemical transformations. It is particularly noted for its utility in creating pyridinecarboxylic acids. biosynth.com The presence of the amino group allows for diazotization reactions, which can then be followed by a range of substitutions to introduce different functionalities onto the aromatic ring. For instance, it can be a precursor for the synthesis of 2-chlorosulfonyl-3-methylbenzoic acid methyl ester, an important intermediate for certain herbicides. guidechem.com

The reactivity of the ester group allows for modifications such as hydrolysis to the corresponding carboxylic acid or amidation to form various amides. These reactions, coupled with the reactivity of the amino group, make it a versatile building block in the construction of diverse molecular architectures.

Historical Overview of Research on this compound

Historically, research on aminobenzoate derivatives has been foundational in the development of synthetic organic chemistry. The synthesis of compounds like this compound often involves standard organic reactions that have been refined over time. A common synthetic route involves the reduction of the corresponding nitro compound, methyl 3-nitro-2-methylbenzoate. Another established method is the esterification of the parent carboxylic acid, 3-amino-2-methylbenzoic acid. guidechem.com

Early research would have focused on establishing reliable synthetic methods and characterizing the compound's basic physical and chemical properties. The development of modern analytical techniques, such as various forms of spectroscopy, has greatly enhanced the ability to purify and structurally confirm compounds like this compound. nih.gov

Current Research Landscape and Future Directions for this compound Studies

The current research landscape for this compound and related compounds is driven by the demand for novel molecules in various fields, particularly in the development of pharmaceuticals and agrochemicals. datainsightsmarket.comdatainsightsmarket.com Research is focused on developing more efficient and environmentally friendly synthetic methodologies. datainsightsmarket.com This includes exploring new catalytic systems and reaction conditions to improve yields and reduce waste. google.com

Future research is likely to continue exploring the utility of this compound as a scaffold for creating libraries of compounds for biological screening. The unique substitution pattern of this molecule provides a framework for generating structural diversity. There is also interest in its potential application in materials science, where it could be used as a monomer or a precursor for functional polymers. The exploration of its coordination chemistry is another area of potential investigation. biosynth.com

Structure

2D Structure

Chemical Structure Depiction
molecular formula C9H11NO2 B101988 Methyl 3-amino-2-methylbenzoate CAS No. 18583-89-6

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

methyl 3-amino-2-methylbenzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11NO2/c1-6-7(9(11)12-2)4-3-5-8(6)10/h3-5H,10H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZOOQFAUFPWXUMI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC=C1N)C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20396614
Record name Methyl 3-amino-2-methylbenzoate
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

165.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

18583-89-6
Record name Methyl 3-amino-2-methylbenzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20396614
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-Amino-2-methylbenzoic acid methyl ester
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Chemical Reactivity and Transformation Studies of Methyl 3 Amino 2 Methylbenzoate

Reactions Involving the Amine Functional Group

The presence of the primary amine group on the benzene (B151609) ring makes methyl 3-amino-2-methylbenzoate a nucleophile, enabling it to participate in various reactions to form new carbon-nitrogen bonds.

Acylation and Alkylation Reactions

The amine group of this compound can undergo acylation when treated with acylating agents like acetyl chloride. In one example, the reaction with acetyl chloride in the presence of pyridine (B92270) leads to the formation of the corresponding acetamide. derpharmachemica.com Similarly, alkylation reactions can introduce alkyl groups onto the nitrogen atom.

Diazotization and Coupling Reactions

Aromatic primary amines, such as this compound, can be converted to diazonium salts through a process called diazotization. This reaction typically involves treating the amine with nitrous acid (HNO₂), often generated in situ from sodium nitrite (B80452) and a strong acid like hydrochloric acid, at low temperatures. masterorganicchemistry.comscribd.com The resulting diazonium salt is a highly reactive intermediate.

These diazonium salts can then undergo coupling reactions with electron-rich aromatic compounds, such as phenols and anilines, to form azo compounds, which are often colored and have applications as dyes. scribd.comresearchgate.net The diazonium ion acts as an electrophile in an electrophilic aromatic substitution reaction. scribd.com For instance, a diazonium salt can couple with N,N-dimethylaniline, typically at the para position, to form an azo-linked product. scribd.comscribd.com

Condensation Reactions for Heterocycle Formation

The amine functionality of this compound is crucial for the synthesis of various heterocyclic compounds. These reactions often involve condensation with a second reagent containing two electrophilic sites, leading to the formation of a new ring system.

A significant application is in the synthesis of quinazolinones. For example, condensation of an anthranilic acid derivative with an orthoester and an amine can yield 4(3H)-quinazolinones. researchgate.net In a specific pathway, this compound can be a precursor to 3-amino-2-methyl-quinazolin-4(3H)-one. This is often achieved by first reacting the corresponding anthranilic acid with acetic anhydride (B1165640) to form a benzoxazinone (B8607429) intermediate, which is then treated with hydrazine (B178648) hydrate (B1144303). mdpi.comresearchgate.net These quinazolinone scaffolds are of interest due to their presence in various biologically active molecules. derpharmachemica.comnih.gov

Furthermore, the amine group can participate in the formation of other heterocyclic systems like benzodiazepines. The synthesis of 1,4-benzodiazepin-2-ones, for instance, can be achieved through multi-step sequences that may involve the initial functionalization of an aminobenzophenone. scielo.br While direct condensation of this compound into benzodiazepines is less common, its derivatives can be employed in such synthetic strategies. For example, a Michael addition reaction of o-phenylenediamine (B120857) with a dehydroalanine (B155165) derivative can lead to 3-amino-1,5-benzodiazepine-2-ones. researchgate.net

Reactions Involving the Ester Functional Group

The methyl ester group in this compound is susceptible to nucleophilic attack at the carbonyl carbon, leading to several important transformations.

Hydrolysis and Transesterification Reactions

The ester group can be hydrolyzed to the corresponding carboxylic acid, 3-amino-2-methylbenzoic acid, under either acidic or basic conditions. psu.edunih.gov High-temperature water can also serve as a medium for this hydrolysis. psu.edu

Transesterification, the conversion of one ester to another, is also a possible reaction. This process involves reacting the methyl ester with a different alcohol in the presence of a catalyst. researchgate.net For example, solid acid catalysts, such as those based on zirconium, have been developed for the esterification of benzoic acids and could potentially be used for the transesterification of this compound. mdpi.com

Amidation Reactions

The ester can be converted to an amide by reacting it with an amine. This direct amidation can be promoted by various catalytic systems. rsc.orgresearchgate.net For instance, a base-promoted amidation using a DMSO/t-BuOK system has been shown to be effective for the amidation of methyl 3-methylbenzoate (B1238549) with various amines. rsc.org This method could be applicable to this compound, provided the amine group on the ring does not interfere with the reaction.

ReagentProductReaction Type
Acetyl chloride/PyridineMethyl 2-methyl-3-acetamidobenzoateAcylation
Sodium nitrite/HClMethyl 2-methyl-3-(diazonio)benzoate chlorideDiazotization
N,N-Dimethylaniline (after diazotization)Methyl 3-((4-(dimethylamino)phenyl)diazenyl)-2-methylbenzoateAzo coupling
Hydrazine hydrate (via benzoxazinone)3-Amino-2-methylquinazolin-4(3H)-oneCondensation/Heterocycle formation
Water/Acid or Base3-Amino-2-methylbenzoic acidHydrolysis
Another alcohol/CatalystCorresponding new esterTransesterification
Amine/CatalystCorresponding N-substituted 3-amino-2-methylbenzamideAmidation
Table 1. Summary of Reactions of this compound

Electrophilic Aromatic Substitution Reactions of the Benzoate Ring

The reactivity of the benzene ring in this compound towards electrophiles is significantly influenced by the three substituents. The amino (-NH₂) group is a powerful activating group and directs incoming electrophiles to the ortho and para positions. The methyl (-CH₃) group is a weaker activating group, also directing ortho and para. Conversely, the methyl ester (-COOCH₃) group is a deactivating group, directing incoming electrophiles to the meta position. The ultimate position of substitution is determined by the cumulative effect of these groups.

Halogenation Studies (e.g., Bromination)

The bromination of this compound is a prime example of competitive directing effects. The most powerful activating group, the amino group, dictates the primary outcome. The positions ortho (position 4) and para (position 5) to the amino group are the most activated sites for electrophilic attack.

Considering the directing effects:

-NH₂ (at C3): Strongly activating, directs to C4 and C5 (C2 is blocked).

-CH₃ (at C2): Weakly activating, directs to C4 and C6.

-COOCH₃ (at C1): Deactivating, directs to C5.

The positions at C4 and C5 are strongly favored. Steric hindrance from the adjacent methyl group at C2 may slightly disfavor substitution at C4. The confluence of the powerful para-directing effect of the amino group and the meta-directing effect of the ester group makes position C5 the most probable site for substitution.

Indeed, the product Methyl 3-amino-5-bromo-2-methylbenzoate is a known compound, confirming this regiochemical prediction. sigmaaldrich.comtcichemicals.comnih.gov While a direct bromination of this compound is not extensively detailed in the literature, analogous brominations, such as that of 2-amino-3-nitro-benzoic acid methyl ester with bromine in acetic acid, provide a plausible reaction pathway. A typical procedure for the synthesis of the brominated product involves the reduction of the corresponding nitro compound, Methyl 5-bromo-2-methyl-3-nitrobenzoate, using reagents like iron in the presence of ammonium (B1175870) chloride. chemicalbook.com

Table 1: Predicted and Observed Regioselectivity in the Bromination of this compound

PositionInfluence of -NH₂ (C3)Influence of -CH₃ (C2)Influence of -COOCH₃ (C1)Overall Activation/DeactivationPredicted Outcome
C4 Ortho (Activating)Ortho (Activating)Meta (Deactivating)ActivatedPossible, but sterically hindered
C5 Para (Activating)Meta (Deactivating)Meta (Deactivating)Strongly ActivatedMajor Product
C6 Ortho (Activating)Para (Activating)Ortho (Deactivating)ActivatedMinor Product

Nitration and Sulfonation Reactions

Nitration

The direct nitration of this compound presents significant challenges. Standard nitrating conditions, a mixture of concentrated nitric acid and sulfuric acid, are strongly acidic. aiinmr.comrsc.org In this environment, the basic amino group is protonated to form the anilinium ion (-NH₃⁺). byjus.commasterorganicchemistry.com This conversion fundamentally alters its electronic influence, transforming it from a powerful activating, ortho-para director into a strong deactivating, meta-directing group. byjus.com

This leads to a complex reaction where the deactivating -NH₃⁺ and -COOCH₃ groups compete with the activating -CH₃ group, likely resulting in a mixture of nitrated products with poor regioselectivity. To achieve controlled nitration, particularly at the position activated by the amino group (C5), a common strategy involves protecting the amino group as an amide (e.g., by acetylation). byjus.comchemistrysteps.com The resulting N-acetyl group is still an ortho-para director but is less activating than the amino group, preventing protonation and allowing for a more predictable reaction outcome. After nitration, the protecting group can be removed by hydrolysis to yield the desired amino-nitro compound.

Sulfonation

Similar to nitration, direct sulfonation with fuming sulfuric acid involves highly acidic conditions. uomustansiriyah.edu.iq Aniline (B41778) and its derivatives react with concentrated sulfuric acid to form anilinium hydrogen sulfate (B86663) salts. byjus.comdoubtnut.com Upon heating, this salt rearranges to form the sulfonic acid. For anilines, substitution typically occurs at the para position. byjus.comchemistrysteps.com

For this compound, the amino group would be expected to direct sulfonation to the para position (C5). The reaction would likely proceed by heating the substrate with concentrated sulfuric acid, forming an intermediate salt which then rearranges to yield Methyl 3-amino-2-methyl-5-sulfonic acid benzoate .

Catalyzed Reactions and Mechanistic Investigations

The functional groups of this compound and its derivatives open avenues for various catalyzed transformations, particularly transition metal-catalyzed cross-coupling reactions.

Transition Metal Catalyzed Cross-Coupling Reactions

The halogenated derivative, Methyl 3-amino-5-bromo-2-methylbenzoate , is an excellent substrate for transition metal-catalyzed cross-coupling reactions. The carbon-bromine bond can be activated by catalysts, most commonly those based on palladium, to form new carbon-carbon and carbon-heteroatom bonds. beilstein-journals.org

These reactions are powerful tools in synthetic organic chemistry. For instance, a palladium-catalyzed carbonylation has been used to convert a similar bromo-substituted aniline derivative into a methyl ester, demonstrating the reactivity of such substrates. google.com While specific cross-coupling studies on Methyl 3-amino-5-bromo-2-methylbenzoate are not widespread, its structure is amenable to a variety of such transformations.

Table 2: Potential Cross-Coupling Reactions of Methyl 3-amino-5-bromo-2-methylbenzoate

Reaction NameCoupling PartnerCatalyst System (Typical)Potential Product Class
Suzuki Coupling Organoboronic acid/esterPd(PPh₃)₄, Base (e.g., Na₂CO₃)Biaryl compounds
Heck Coupling AlkenePd(OAc)₂, Ligand (e.g., PPh₃), BaseSubstituted alkenes
Sonogashira Coupling Terminal alkynePd(PPh₃)₂Cl₂, CuI, Base (e.g., Et₃N)Aryl alkynes
Buchwald-Hartwig Amination AminePd₂(dba)₃, Ligand (e.g., BINAP), BaseDi- or tri-substituted anilines
Stille Coupling OrganostannanePd(PPh₃)₄Biaryl compounds

Mechanistic Elucidation of Key Transformations

Mechanism of Electrophilic Aromatic Substitution

The regioselectivity of the halogenation and nitration reactions can be explained by examining the mechanism of electrophilic aromatic substitution (EAS). The reaction proceeds via a two-step mechanism:

Attack by the Aromatic Ring: The π-electron system of the benzene ring acts as a nucleophile, attacking the electrophile (E⁺, e.g., Br⁺ or NO₂⁺) to form a resonance-stabilized carbocation intermediate, known as an arenium ion or sigma complex. msu.edu This is the slow, rate-determining step.

Deprotonation: A base removes a proton from the sp³-hybridized carbon of the arenium ion, restoring the aromaticity of the ring and yielding the substituted product. byjus.com

The stability of the intermediate arenium ion determines the position of substitution. For this compound, attack at the C5 position (para to the -NH₂ group) allows the positive charge of the arenium ion to be delocalized onto the nitrogen atom through resonance. This provides significant stabilization, making this pathway more favorable than attack at other positions.

Mechanism of Transition Metal-Catalyzed Cross-Coupling

The mechanism of palladium-catalyzed cross-coupling reactions, such as the Suzuki coupling, generally follows a catalytic cycle:

Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-bromine bond of Methyl 3-amino-5-bromo-2-methylbenzoate, forming a Pd(II) complex.

Transmetalation: The organoboron reagent (in a Suzuki reaction) transfers its organic group to the palladium center, displacing the bromide ion.

Reductive Elimination: The two organic groups on the palladium complex couple and are eliminated from the metal center, forming the new carbon-carbon bond of the final product and regenerating the Pd(0) catalyst, which can then re-enter the cycle.

This catalytic cycle allows for the efficient formation of complex molecules from simple precursors under relatively mild conditions.

Applications of Methyl 3 Amino 2 Methylbenzoate in Advanced Chemical Synthesis

Methyl 3-amino-2-methylbenzoate as a Building Block for Pharmaceutical Intermediates

The strategic placement of reactive sites on the this compound molecule allows for its elaboration into a wide array of pharmaceutical intermediates. The amino group can be readily diazotized or acylated, while the ester can be hydrolyzed or aminated, and the aromatic ring can undergo further substitution reactions. These transformations enable the construction of diverse molecular frameworks with potential therapeutic applications.

Development of Analgesics and Anti-inflammatory Agents

While direct evidence of this compound's incorporation into commercially available analgesics and anti-inflammatory drugs is not extensively documented in publicly available literature, its structural motifs are present in molecules with such activities. For instance, the aminobenzoic acid scaffold is a key component of several non-steroidal anti-inflammatory drugs (NSAIDs). The synthesis of novel benzothiazole (B30560) derivatives, which are known to possess anti-inflammatory and analgesic properties, often involves precursors with similar functionalities. nih.govnih.gov The structural similarity suggests that this compound could be a valuable starting material for the synthesis of new chemical entities with potential analgesic and anti-inflammatory effects. mdpi.commdpi.com

Synthesis of Biologically Active Scaffolds

This compound is an important precursor for the synthesis of various biologically active scaffolds. biosynth.com Its derivatives have been explored for their potential in developing compounds with a range of pharmacological activities. For example, the core structure of this compound can be found in precursors to benzothiazoles, a class of heterocyclic compounds with a broad spectrum of biological activities, including antitumor, antimicrobial, and anti-inflammatory properties. nih.govnih.govbiosynth.com The synthesis of these scaffolds often involves the reaction of aminobenzoic acid derivatives with other reagents to form the characteristic bicyclic system.

Role in Drug Discovery Research

In the realm of drug discovery, the "magic methyl" effect highlights the significant impact that the addition of a methyl group can have on a molecule's biological activity and pharmacokinetic properties. nih.gov The presence of a methyl group in this compound can influence its binding to biological targets and its metabolic stability, making it an interesting building block for medicinal chemists. nih.gov The compound and its derivatives are utilized in the generation of compound libraries for high-throughput screening, aiding in the identification of new lead compounds for various diseases. google.comtcichemicals.com The ability to modify its functional groups allows for the systematic exploration of structure-activity relationships, a crucial aspect of the drug discovery process. nih.gov

Contributions to Agrochemical Development

The applications of this compound extend beyond pharmaceuticals into the realm of agrochemicals. Its structural features are relevant to the design and synthesis of molecules that protect crops from pests and weeds.

Formulation of Herbicides and Pesticides

This compound serves as an intermediate in the synthesis of certain agrochemicals. For instance, it is a precursor to 2-amino-3-methylbenzoic acid, which is an important intermediate for the synthesis of some herbicides. guidechem.comgoogle.com The related compound, methyl benzoate, has been investigated as a botanical insecticide with multiple modes of action, including as a contact toxicant, fumigant, and repellent. mdpi.comencyclopedia.pub While not a direct pesticide itself, the chemical scaffold of this compound is relevant to the development of new and effective crop protection agents.

Integration into Polymer Chemistry Research

The bifunctional nature of this compound, possessing both an amino and an ester group, makes it a potential monomer for the synthesis of novel polymers. While this area of application is less explored compared to its roles in pharmaceuticals and agrochemicals, the fundamental reactivity of its functional groups allows for its incorporation into polymer chains through polycondensation or other polymerization techniques. This could lead to the development of new materials with unique thermal, mechanical, and chemical properties. Further research is needed to fully explore the potential of this compound in the field of polymer chemistry.

Enhancement of Polymer Properties through Incorporation

The structure of this compound, containing both an amine and an ester functional group, allows it to act as a monomer in condensation polymerization. It is particularly suited for the synthesis of polyamides, a class of polymers known for their high strength and thermal stability. nih.govyoutube.com

In a typical reaction, the amino group (-NH2) of this compound can react with a dicarboxylic acid or, more commonly, a diacyl chloride. This reaction forms a stable amide linkage, with the elimination of a small molecule like water or hydrochloric acid. youtube.com When this process is repeated, a long polymer chain is created.

The incorporation of the rigid benzene (B151609) ring from this compound into the polymer backbone is expected to impart significant thermal stability and mechanical strength to the resulting polyamide. The presence of the methyl group can influence the polymer's solubility and packing, potentially leading to materials with tailored properties for specific engineering applications. The general synthetic approach allows for the creation of a wide variety of polyamides by selecting different co-monomers to react with this compound. nih.govresearchgate.net

Table 1: Potential Polymerization Reaction

Reactant 1 Reactant 2 (Example) Resulting Polymer Type Key Bond Formed
This compound Terephthaloyl chloride Polyamide Amide (-CO-NH-)

Exploration of Derivatives for Material Science Applications

The core structure of this compound can be chemically modified to produce derivatives with specific properties for material science. By introducing different functional groups onto the aromatic ring, researchers can fine-tune the electronic, physical, and chemical characteristics of the molecule.

A notable example is the synthesis of Methyl 3-amino-5-bromo-2-methylbenzoate . sigmaaldrich.com The introduction of a bromine atom, a heavy halogen, can significantly alter the properties of the resulting material. For instance, brominated compounds are widely explored for applications such as:

Flame Retardants: Bromine atoms can interfere with the radical chain reactions of combustion.

High Refractive Index Materials: The high electron density of bromine can increase the refractive index of polymers or materials into which it is incorporated, a desirable property for optical applications.

Reactive Intermediates: The bromo-group can serve as a handle for further chemical transformations, allowing the derivative to be integrated into more complex material architectures.

The exploration of such derivatives opens pathways to new materials with enhanced performance characteristics for electronics, optics, and other advanced technologies.

Applications in Dye Synthesis and Related Industries

Aromatic amines are fundamental precursors in the synthesis of azo dyes, which constitute the largest class of synthetic colorants used in industries ranging from textiles to printing. unb.canih.gov this compound, as a primary aromatic amine, is a suitable starting material for producing a variety of azo dyes. rajdhanicollege.ac.in

The synthesis involves a two-step process:

Diazotization: The amino group of this compound is treated with nitrous acid (generated in situ from sodium nitrite (B80452) and a strong acid like hydrochloric acid) at low temperatures (0-5 °C). This converts the amine into a highly reactive diazonium salt. nih.govguidechem.com

Azo Coupling: The resulting diazonium salt acts as an electrophile and is reacted with an electron-rich coupling component. nih.gov This component is typically a phenol, naphthol, or another aromatic amine. The coupling reaction forms the characteristic azo bond (-N=N-), which is a powerful chromophore responsible for the dye's color.

Table 2: Potential Azo Dyes from this compound

Diazonium Salt Precursor Example Coupling Component Resulting Dye Class
This compound Phenol Hydroxyazo Dye
This compound Aniline (B41778) Aminoazo Dye
This compound 2-Naphthol Naphthol Azo Dye

Utilization in Biochemical Research

The structural motifs present in this compound make it and its isomers valuable scaffolds in biochemical and medicinal chemistry research.

Studies Related to Enzyme Inhibition and Receptor Binding

While specific enzyme inhibition studies on this compound are not widely documented, research on its isomers, such as methyl 4-aminobenzoates, highlights the potential of this class of compounds as enzyme inhibitors. A study investigating methyl 4-aminobenzoate (B8803810) derivatives demonstrated their ability to inhibit key enzymes in the pentose (B10789219) phosphate (B84403) pathway (PPP), namely glucose 6-phosphate dehydrogenase (G6PD) and 6-phosphogluconate dehydrogenase (6PGD). nih.gov This pathway is crucial for cancer progression, making its inhibitors potential therapeutic targets. nih.gov

The study found that these aminobenzoate compounds displayed inhibitory effects with IC50 values in the micromolar range. nih.gov Molecular docking analyses suggested that the compounds bind to critical sites on the enzymes. nih.gov These findings indicate that the aminobenzoate skeleton is a promising starting point for designing novel enzyme inhibitors. nih.govbiosynth.com Further investigation into this compound and its derivatives could reveal unique binding properties and inhibitory activities against various enzymatic targets.

Table 3: Inhibitory Effects of Methyl 4-aminobenzoate Derivatives on PPP Enzymes

Compound G6PD IC50 (µM) 6PGD IC50 (µM)
Compound 1 100.8 206.0
Compound 4 Not specified Not specified

Data from a study on methyl 4-aminobenzoate derivatives, illustrating the potential of the aminobenzoate scaffold. nih.gov

Role in Biological Material and Organic Compound Research for Life Sciences

In the broader context of life sciences, this compound serves as a key building block for the synthesis of more complex and biologically active molecules. biosynth.comnih.gov Its structure is a component of various larger molecules investigated in medicinal chemistry and materials science. nih.gov Organic intermediates like this compound are crucial starting materials for creating novel compounds for drug discovery and for developing probes to study biological processes. chemicalbook.comnih.gov For example, related aminobenzoic acid structures are used to synthesize bioactive heterocycles and are considered valuable precursors in medicinal chemistry and agrochemical design. nih.gov The compound's utility lies in its ability to be incorporated into larger molecular frameworks, contributing its specific stereochemical and electronic properties to the final product. nih.gov

Spectroscopic and Analytical Characterization Methodologies for Methyl 3 Amino 2 Methylbenzoate and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Elucidation.chemicalbook.comfishersci.ca

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous determination of the molecular structure of methyl 3-amino-2-methylbenzoate. Both ¹H NMR and ¹³C NMR spectroscopy provide detailed information about the chemical environment of the hydrogen and carbon atoms, respectively, within the molecule.

¹H NMR Spectroscopy: The proton NMR spectrum of this compound exhibits distinct signals corresponding to the aromatic protons, the methyl ester protons, and the methyl group protons attached to the benzene (B151609) ring. The chemical shifts (δ) of these protons are influenced by their local electronic environment. The amino group (-NH₂) protons also produce a characteristic signal. The splitting patterns (multiplicity) of the aromatic protons, governed by spin-spin coupling with neighboring protons, provide crucial information about their relative positions on the benzene ring.

¹³C NMR Spectroscopy: The carbon-13 NMR spectrum provides information on each unique carbon atom in the molecule. hmdb.ca The spectrum of this compound will show distinct peaks for the carbonyl carbon of the ester group, the methoxy (B1213986) carbon, the aromatic carbons, and the methyl carbon attached to the ring. The chemical shifts of the aromatic carbons are particularly informative for confirming the substitution pattern. For instance, the carbon atom attached to the amino group and the carbon atom attached to the methyl group will have characteristic chemical shifts. cdnsciencepub.com

Table 1: Representative NMR Data for Methyl Benzoate Derivatives

Compound Nucleus Solvent Chemical Shift (δ, ppm)
Methyl benzoate ¹H NMR CDCl₃ 8.02-7.97 (m, 2H), 7.47 (d, J=7.4 Hz, 1H), 7.39-7.32 (m, 2H), 3.83 (s, 3H) rsc.org
¹³C NMR CDCl₃ 166.7, 132.6, 130.4, 129.4, 128.8, 128.1, 51.7 rsc.org
Methyl 3-aminobenzoate ¹H NMR CDCl₃ 7.411, 7.345, 7.196, 6.841, 3.876, 3.8 chemicalbook.com
Methyl 2-hydroxybenzoate ¹³C NMR CDCl₃ Signals at various shifts indicating 8 different carbon environments docbrown.info

Note: This table provides representative data for related compounds to illustrate typical chemical shift ranges. Specific data for this compound may vary.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis.fishersci.ca

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to gain insights into its structure through fragmentation patterns. For this compound, the molecular ion peak (M⁺) in the mass spectrum will correspond to its molecular weight (165.19 g/mol ). nih.govbiosynth.com

Electron ionization (EI) is a common MS technique that can cause the molecular ion to fragment in a predictable manner. The fragmentation pattern of this compound would be expected to show losses of characteristic fragments, such as the methoxy group (-OCH₃) or the entire ester group (-COOCH₃). Analysis of these fragments helps to confirm the presence of these functional groups and their connectivity within the molecule. High-resolution mass spectrometry (HRMS) can provide the exact mass of the molecular ion, allowing for the determination of the molecular formula. nih.gov

Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy for Functional Group Identification

Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the functional groups present in a molecule by detecting the absorption of infrared radiation at specific wavenumbers corresponding to the vibrations of chemical bonds. The IR spectrum of this compound will exhibit characteristic absorption bands for the N-H stretching of the primary amine, the C=O stretching of the ester, the C-O stretching of the ester, and the C-H stretching of the aromatic ring and methyl groups. nih.govresearchgate.net The presence of two distinct N-H stretching bands is indicative of a primary amine.

Ultraviolet-Visible (UV-Vis) Spectroscopy: UV-Vis spectroscopy provides information about the electronic transitions within a molecule and is particularly useful for compounds containing chromophores, such as aromatic rings and carbonyl groups. The UV-Vis spectrum of this compound is expected to show absorption maxima corresponding to the π → π* and n → π* transitions of the benzene ring and the carbonyl group. The position and intensity of these absorptions can be influenced by the presence of the amino and methyl substituents on the aromatic ring.

Table 2: Key IR Absorption Bands for this compound

Functional Group Vibration Type Approximate Wavenumber (cm⁻¹)
Amine (N-H) Symmetric & Asymmetric Stretch 3300-3500
Carbonyl (C=O) Stretch 1700-1730
Aromatic C-H Stretch 3000-3100
Aliphatic C-H Stretch 2850-2960
C-O (Ester) Stretch 1100-1300

Chromatographic Techniques for Purity Assessment and Quantification.sigmaaldrich.com

Chromatographic methods are essential for separating this compound from any unreacted starting materials, byproducts, or other impurities, as well as for quantifying its concentration in a sample.

High-Performance Liquid Chromatography (HPLC) is a widely used technique for the analysis of non-volatile and thermally sensitive compounds like this compound. Reversed-phase HPLC, using a nonpolar stationary phase and a polar mobile phase, is a common mode for separating such compounds. The retention time of this compound is dependent on its polarity and the specific chromatographic conditions, including the column type, mobile phase composition, and flow rate. A UV detector is typically used for detection, as the aromatic ring and carbonyl group absorb UV light. HPLC can be used to determine the purity of a sample by detecting and quantifying any impurities present.

Gas Chromatography (GC) is suitable for the analysis of volatile and thermally stable compounds. nih.gov this compound, with a boiling point of 300 °C, can be analyzed by GC. sigmaaldrich.com In GC, the sample is vaporized and transported through a column by an inert carrier gas. The separation is based on the differential partitioning of the compound between the stationary phase and the mobile gas phase. The retention time in GC is influenced by the compound's volatility and its interactions with the stationary phase. A flame ionization detector (FID) or a mass spectrometer (GC-MS) can be used for detection. GC-MS provides both chromatographic separation and mass spectral data, offering a high degree of confidence in compound identification. amazonaws.com

Thin-Layer Chromatography (TLC) is a simple, rapid, and inexpensive technique used for monitoring the progress of reactions and for preliminary purity assessment. rsc.org A small amount of the sample is spotted onto a plate coated with a stationary phase (e.g., silica (B1680970) gel), and the plate is developed in a suitable mobile phase. The separation is based on the differential adsorption of the compounds to the stationary phase. The position of the spot corresponding to this compound, visualized under UV light or by staining, can be compared to that of a standard to confirm its identity and to get a qualitative idea of its purity. The retention factor (Rf) value is a characteristic property of a compound under specific TLC conditions.

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography stands as the definitive method for determining the atomic and molecular structure of a crystalline solid. This technique provides unparalleled insight into the three-dimensional arrangement of atoms, bond lengths, bond angles, and intermolecular interactions, which are crucial for understanding the chemical and physical properties of a compound. While the crystal structure of this compound itself is not publicly available, the analysis of its derivatives offers significant understanding of the structural behavior of this class of compounds.

Detailed Research Findings

The solid-state structure of derivatives of this compound, such as Methyl 3-[(tert-butoxycarbonyl)amino]benzoate and Methyl 4-amino-3-methylbenzoate, has been successfully determined using single-crystal X-ray diffraction. These studies reveal key structural features that are likely to be shared with the parent compound.

Similarly, the crystal structure of Methyl 4-amino-3-methylbenzoate , an isomer of the target compound, was determined from crystals grown from an ethanol (B145695) solution. researchgate.net This compound also crystallizes in a monoclinic system but with the space group P2/c. In this structure, the methyl carbon and amino nitrogen atoms are nearly coplanar with the benzene ring. The crystal structure is characterized by intermolecular N—H⋯O hydrogen bonds that link the molecules into chains along the c-axis. researchgate.net

The study of 2-Amino-3-methylbenzoic acid , the carboxylic acid precursor to this compound, also provides valuable structural insights. Its crystal structure is monoclinic with the space group P2₁/c. A key feature of its packing is the formation of an intermolecular O—H···O hydrogen bond, which links pairs of molecules across centers of symmetry, and an intramolecular N—H···O hydrogen bond. iucr.org This suggests that similar hydrogen bonding patterns could be present in its methyl ester derivative, influencing its solid-state conformation.

These findings from related structures provide a robust framework for predicting the solid-state conformation and intermolecular interactions of this compound. It is expected that this compound would also exhibit a planar or near-planar arrangement of the benzene ring and its substituents, and that its crystal packing would be significantly influenced by hydrogen bonding involving the amino and ester functional groups.

Crystallographic Data Tables

The following tables summarize the crystallographic data for derivatives of this compound, providing a comparative overview of their solid-state structures.

Interactive Data Table: Crystal Data and Structure Refinement for Methyl 3-[(tert-butoxycarbonyl)amino]benzoate nih.gov

ParameterValue
Chemical formulaC₁₃H₁₇NO₄
Molar mass251.28 g/mol
Crystal systemMonoclinic
Space groupP2₁/c
a (Å)10.944 (3)
b (Å)11.234 (3)
c (Å)11.268 (3)
α (°)90
β (°)107.03 (3)
γ (°)90
Volume (ų)1324.7 (6)
Z4
Temperature (K)296
Radiation typeMo Kα
Wavelength (Å)0.71073

Interactive Data Table: Crystal Data and Structure Refinement for Methyl 4-amino-3-methylbenzoate researchgate.net

ParameterValue
Chemical formulaC₉H₁₁NO₂
Molar mass165.19 g/mol
Crystal systemMonoclinic
Space groupP2/c
a (Å)7.5670 (15)
b (Å)6.1080 (12)
c (Å)18.127 (4)
α (°)90
β (°)98.14 (3)
γ (°)90
Volume (ų)829.4 (3)
Z4
Radiation typeMo Kα
Wavelength (Å)0.71073

Computational Chemistry and Theoretical Studies of Methyl 3 Amino 2 Methylbenzoate

Quantum Chemical Calculations of Electronic Structure and Reactivity

Quantum chemical calculations, such as those employing Density Functional Theory (DFT), are instrumental in elucidating the fundamental electronic properties of Methyl 3-amino-2-methylbenzoate. These calculations can determine optimized molecular geometry, including bond lengths and angles, which have been shown to be in good agreement with experimental data for similar molecules. nih.gov

Key parameters derived from these calculations include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a critical indicator of a molecule's chemical reactivity and kinetic stability. A smaller energy gap suggests a higher propensity for the molecule to undergo chemical reactions. For instance, in a related aminothiophene derivative, the HOMO-LUMO energy gap was found to emphasize adequate charge transfer within the molecule. nih.gov

Natural Bond Orbital (NBO) analysis is another powerful tool used to study donor-acceptor interactions within the molecule, providing insights into intramolecular charge transfer and the stability arising from these interactions. Furthermore, the Molecular Electrostatic Potential (MEP) surface analysis qualitatively demonstrates the charge distribution and identifies the reactive sites within the molecule. nih.gov The Fukui function analysis can also be employed to further delineate the local reactivity of different atomic sites. nih.gov

Hirshfeld surface analysis and the associated 2D fingerprint plots offer a method to analyze intermolecular interactions in the crystalline state, revealing how the molecule is stabilized through various non-covalent interactions like hydrogen bonding. nih.gov

Molecular Docking and Dynamics Simulations for Biological Interactions

To explore the potential biological activity of this compound, molecular docking and molecular dynamics (MD) simulations are employed. These computational techniques predict how a ligand, such as this compound, might bind to the active site of a biological target, typically a protein or enzyme.

Molecular docking simulations can predict the preferred binding orientation and calculate a docking score, which estimates the binding affinity. nih.gov For example, in studies of other small molecules, docking has been used to identify key amino acid residues essential for ligand binding. nih.gov

Following docking, molecular dynamics simulations are often performed to assess the stability of the ligand-protein complex over time. nih.gov MD simulations provide a dynamic view of the conformational changes and interactions, helping to validate the docking results and ensure the stability of the predicted binding mode. nih.gov These simulations can reveal a steady trajectory and predictable interaction patterns, suggesting a stable and potentially effective binding. nih.gov The combination of docking and MD simulations is a powerful approach for virtual screening campaigns to identify potential drug candidates. nih.gov

Quantitative Structure-Activity Relationship (QSAR) and Structure-Activity Relationship (SAR) Studies

Quantitative Structure-Activity Relationship (QSAR) and Structure-Activity Relationship (SAR) studies are essential for understanding how the chemical structure of a compound relates to its biological activity. These studies are crucial for designing more potent and selective analogs.

QSAR models are mathematical equations that correlate the chemical structures of a series of compounds with their biological activities. mdpi.com These models are developed by calculating various molecular descriptors, which can be topological (2D) or conformational (3D), and then using statistical methods like multiple linear regression (MLR) to build a predictive model. mdpi.com

The goal is to create statistically significant models that can accurately predict the activity of new, unsynthesized compounds. The predictive power of a QSAR model is often validated using a test set of compounds that were not used in the model's development. mdpi.com For instance, QSAR studies on other series of compounds have successfully explained a significant percentage of the variability in their biological activity. mdpi.com

In the context of this compound, QSAR models could be developed for its derivatives to predict their potential as, for example, antitumor agents. mdpi.combiosynth.com Such models can guide the synthesis of new derivatives with potentially enhanced activity.

SAR studies focus on how specific substituents or functional groups on a molecule influence its biological activity. By systematically modifying the structure of this compound and evaluating the activity of the resulting analogs, researchers can identify key structural features required for activity.

For example, studies on related compounds have shown that the presence and position of certain substituents can dramatically affect biological activity. bris.ac.uknih.gov In one study, the introduction of a methylene (B1212753) bridge was found to decrease cytotoxic activity. nih.gov Another study indicated that increasing the number of fluorine atoms on an aromatic ring could enhance inhibitory activity against certain enzymes, likely due to improved hydrogen bonding interactions. nih.gov

For this compound, SAR studies could involve modifying the amino and methyl groups on the benzene (B151609) ring or altering the ester group to investigate their impact on a specific biological target. This information is invaluable for the rational design of new compounds with improved therapeutic potential.

Q & A

Basic Research Questions

Q. What are the key physicochemical properties of methyl 3-amino-2-methylbenzoate, and how do they influence experimental design?

  • Answer : The compound (C₉H₁₁NO₂, MW 165.19 g/mol) has a density of 1.1 g/cm³, boiling point of 284.3°C, and flash point of 142.7°C . These properties dictate solvent selection (e.g., high-boiling solvents like DMF for reflux), storage conditions (dry, cool environments to prevent decomposition), and safety protocols (ventilation to avoid vapor inhalation). The amino and ester groups suggest reactivity in nucleophilic acyl substitution or hydrogen bonding, critical for designing coupling reactions or crystallization studies.

Q. What synthetic routes are commonly employed for this compound?

  • Answer : Two primary methods are:

  • Esterification : Reacting 3-amino-2-methylbenzoic acid with methanol under acid catalysis (e.g., H₂SO₄) at reflux .
  • Protection-Deprotection : Introducing the methyl ester before or after functionalizing the amine group to avoid side reactions. For example, using Boc-protected intermediates followed by deprotection with TFA .
    Key Considerations : Monitor reaction progress via TLC (silica gel, ethyl acetate/hexane eluent) and characterize products using ¹H/¹³C NMR (DMSO-d₆ solvent for hydrogen-bonding analysis).

Q. How should researchers handle safety and stability concerns during experiments?

  • Answer :

  • Hazards : Harmful if inhaled (H333) or ingested (H303); wear PPE (gloves, goggles) and use fume hoods .
  • Stability : Hygroscopic due to the ester group; store under nitrogen in sealed containers. Avoid prolonged exposure to light to prevent photodegradation.

Advanced Research Questions

Q. How can contradictory crystallographic data for this compound derivatives be resolved?

  • Answer : Use SHELXL for refinement to address disorder or anisotropic displacement discrepancies. For example, if hydrogen-bonding patterns conflict with predicted supramolecular interactions:

  • Apply TWIN/BASF commands in SHELXL to model twinning .
  • Validate using PLATON (ADDSYM) to check for missed symmetry elements .
  • Cross-validate with spectroscopic data (e.g., IR carbonyl stretches vs. crystallographic bond lengths).

Q. What advanced spectroscopic techniques are recommended for characterizing reaction intermediates?

  • Answer :

  • Solid-State NMR : Resolve polymorphism or dynamic disorder in crystalline samples.
  • X-ray Photoelectron Spectroscopy (XPS) : Confirm nitrogen oxidation states in the amino group during catalytic reactions.
  • Time-Resolved FTIR : Monitor real-time esterification kinetics by tracking carbonyl (C=O) peak shifts .

Q. How can computational methods enhance mechanistic studies of this compound in reactions?

  • Answer :

  • DFT Calculations (Gaussian, ORCA) : Model transition states for ester hydrolysis or amide coupling. Compare computed vs. experimental NMR chemical shifts (δ ~2.5 ppm for methyl groups) .
  • Molecular Dynamics (MD) : Simulate solvent effects on crystallization (e.g., methanol vs. ethanol) to predict crystal morphology.

Key Recommendations

  • Structural Validation : Always cross-check crystallographic data with WinGX/ORTEP for anisotropic displacement modeling and CIF validation using checkCIF .
  • Contradiction Resolution : Replicate experiments under controlled conditions (e.g., humidity, temperature) and apply multi-technique validation (XRD, NMR, HPLC).

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.